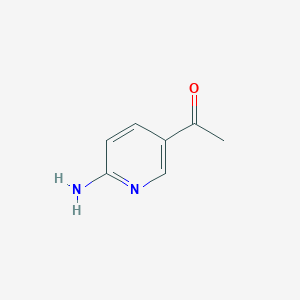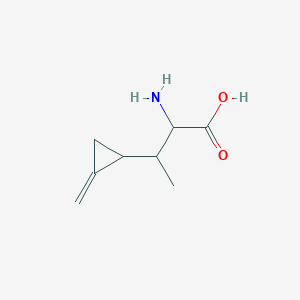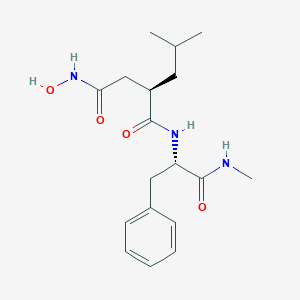
Methylamino-phenylalanyl-leucyl-hydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylamino-phenylalanyl-leucyl-hydroxamic acid (also known as MLN-9708) is a proteasome inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for various types of cancer.
Mécanisme D'action
MLN-9708 works by inhibiting the proteasome, which is a cellular complex responsible for breaking down proteins. By inhibiting the proteasome, MLN-9708 prevents the degradation of regulatory proteins that control cell growth and division, leading to the accumulation of toxic proteins and ultimately, cell death.
Effets Biochimiques Et Physiologiques
In addition to its anti-cancer properties, MLN-9708 has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, which is the process by which new blood vessels form. This effect may be useful in treating diseases such as macular degeneration and diabetic retinopathy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MLN-9708 in lab experiments is its high potency and specificity for the proteasome. This makes it a useful tool for studying proteasome function and its role in various cellular processes. However, one limitation of using MLN-9708 is its potential toxicity to non-cancerous cells, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on MLN-9708. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with MLN-9708. Finally, there is ongoing research into the use of MLN-9708 in combination with other cancer therapies to improve treatment outcomes.
Méthodes De Synthèse
MLN-9708 is synthesized using a modified version of the conventional solid-phase peptide synthesis method. The process involves the coupling of various amino acids to form the desired peptide sequence, followed by the addition of a hydroxamic acid group at the C-terminus.
Applications De Recherche Scientifique
MLN-9708 has been extensively studied for its potential use in cancer treatment. It has shown efficacy against a wide range of cancer cell lines, including multiple myeloma, lymphoma, and solid tumors. The compound has also been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
Numéro CAS |
108383-58-0 |
|---|---|
Nom du produit |
Methylamino-phenylalanyl-leucyl-hydroxamic acid |
Formule moléculaire |
C18H27N3O4 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
(2R)-N'-hydroxy-N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C18H27N3O4/c1-12(2)9-14(11-16(22)21-25)17(23)20-15(18(24)19-3)10-13-7-5-4-6-8-13/h4-8,12,14-15,25H,9-11H2,1-3H3,(H,19,24)(H,20,23)(H,21,22)/t14-,15+/m1/s1 |
Clé InChI |
MOPRTFSMCQNUCT-CABCVRRESA-N |
SMILES isomérique |
CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC |
SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC |
SMILES canonique |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC |
Synonymes |
3-((benzyl)(methylaminocarbonyl)methylaminocarbonyl)N-hydroxy-5-methylhexanamide 3-BMMHMH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



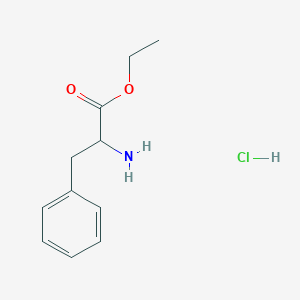
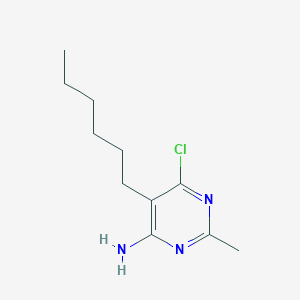
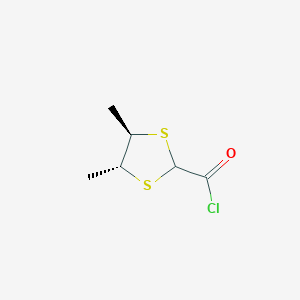
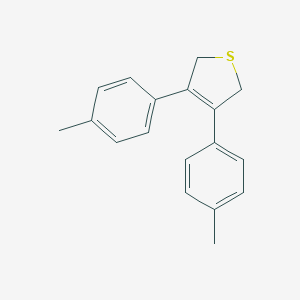
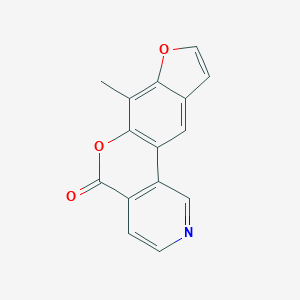
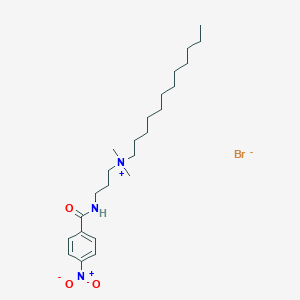
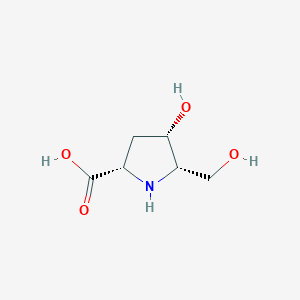
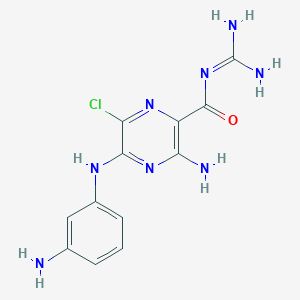
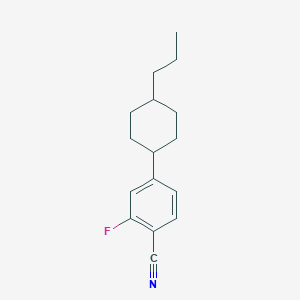
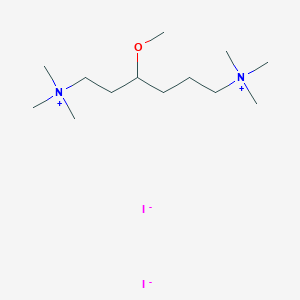
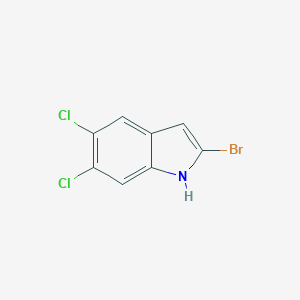
![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)
